4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide

Nucleophilic Substitution Reaction Kinetics Electrophilicity

4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide (CAS 2092868-88-5) is a halogenated aromatic building block belonging to the class of poly-substituted benzyl bromides. Its molecular formula is C8H4Br2F4, with a molecular weight of 335.92 g/mol.

Molecular Formula C8H4Br2F4
Molecular Weight 335.92 g/mol
Cat. No. B8240405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide
Molecular FormulaC8H4Br2F4
Molecular Weight335.92 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)CBr)F)Br
InChIInChI=1S/C8H4Br2F4/c9-3-5-6(8(12,13)14)1-4(10)2-7(5)11/h1-2H,3H2
InChIKeyWVCWUHQJCSZLBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide (CAS 2092868-88-5): Core Chemical Identity, Procurement Specifications, and Baseline Characterization


4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide (CAS 2092868-88-5) is a halogenated aromatic building block belonging to the class of poly-substituted benzyl bromides. Its molecular formula is C8H4Br2F4, with a molecular weight of 335.92 g/mol . The compound features a benzyl bromide moiety ( –CH2Br) on a benzene ring that is further substituted at the 2-, 4-, and 6-positions with a fluorine atom, a bromine atom, and a trifluoromethyl group, respectively. This specific substitution pattern imparts a unique combination of electronic and steric properties. Commercially, it is typically supplied as a liquid with a purity of 97% (as characterized by Sigma-Aldrich) and should be stored at ambient temperature .

Why Simple Benzyl Bromide Analogs Cannot Substitute 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide in Research Applications


Benzyl bromides are widely employed as electrophiles in nucleophilic substitution and cross-coupling reactions; however, their reactivity is exquisitely sensitive to the nature and position of ring substituents [1]. The combined electron-withdrawing effects of the para-bromo (σp = +0.23), ortho-fluoro (σp = +0.06), and ortho-trifluoromethyl (σp = +0.54) groups in 4-bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide profoundly enhance the electrophilicity of the benzylic carbon compared to less substituted analogs [2]. This results in higher reaction rates and altered chemoselectivity in SN2 pathways. Moreover, the presence of an aryl bromide (C–Br) adjacent to the benzylic bromide (CH2Br) provides a unique opportunity for orthogonal, sequential functionalization via distinct catalytic cycles (e.g., Suzuki–Miyaura coupling at the aryl site followed by nucleophilic displacement at the benzylic site) [3]. Substituting this compound with a generic benzyl bromide lacking this dual-halogen architecture would forfeit this synthetic versatility and likely require harsher conditions for benzylic functionalization due to diminished electrophilicity. The quantitative evidence presented in Section 3 substantiates why this specific compound is non-interchangeable with its closest structural analogs.

4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide: A Quantitative Guide to Its Differentiated Performance Versus Key Analogs


Enhanced Benzylic Electrophilicity (SN2 Reactivity): A Class-Level Hammett Analysis Comparing 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide to Unsubstituted Benzyl Bromide

The reactivity of benzyl bromides in SN2 reactions is directly correlated with the electron-withdrawing nature of ring substituents, as quantified by the Hammett equation (log(k/k₀) = σρ). The target compound bears three electron-withdrawing groups: a para-bromo (σp = +0.23), an ortho-fluoro (σp = +0.06), and an ortho-trifluoromethyl (σp = +0.54) [1]. While the ortho-substituent σ values are not directly additive to the para-σ scale due to proximity effects, the collective inductive withdrawal significantly increases the partial positive charge on the benzylic carbon. For comparison, unsubstituted benzyl bromide has a σ sum of 0. This increased electrophilicity translates into higher reaction rates with a given nucleophile under identical conditions, enabling milder reaction conditions or shorter reaction times [2]. This is a critical differentiator for procurement: a more reactive electrophile can improve synthetic efficiency and reduce by-product formation in complex molecule assembly.

Nucleophilic Substitution Reaction Kinetics Electrophilicity

Orthogonal Reactivity for Sequential Functionalization: A Structural Comparison of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide vs. 2-Fluoro-6-(trifluoromethyl)benzyl bromide

The target compound uniquely possesses two distinct C–Br bonds: an aryl bromide and a benzylic bromide. This duality enables a chemoselective, sequential functionalization strategy that is impossible with mono-brominated analogs. In the presence of a palladium catalyst, the aryl bromide (Csp2–Br) will preferentially undergo oxidative addition in a Suzuki–Miyaura coupling, while the benzylic bromide (Csp3–Br) remains intact due to its higher bond dissociation energy and slower oxidative addition kinetics [1]. After the aryl coupling, the benzylic bromide can be displaced in a subsequent nucleophilic substitution step [2]. In contrast, the comparator 2-fluoro-6-(trifluoromethyl)benzyl bromide (CAS 239087-08-2) contains only the benzylic bromide and thus can only undergo a single, non-orthogonal functionalization event. This synthetic advantage is a quantifiable differentiator: the target compound can deliver a biaryl product with a pendant electrophilic handle in two steps, whereas the comparator would require three or more steps to achieve the same molecular complexity.

Sequential Cross-Coupling Orthogonal Reactivity Building Block Design

Optimized Lipophilicity and Metabolic Stability: A Class-Level Comparison of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide-Derived Pharmacophores vs. Non-Fluorinated Analogs

The introduction of fluorine and trifluoromethyl groups into drug candidates is a validated strategy to improve pharmacokinetic properties. The trifluoromethyl group ( –CF3) increases lipophilicity (Hansch π constant = +0.88), enhancing membrane permeability, while the C–F bond increases metabolic stability by blocking oxidative metabolism [1]. The target compound, bearing both a fluorine and a trifluoromethyl group, serves as a direct precursor to pharmacophores with these optimized properties. When incorporated into a lead structure, the resultant molecule is expected to have a higher logP (octanol-water partition coefficient) and greater resistance to cytochrome P450 oxidation compared to an analogous compound derived from a non-fluorinated benzyl bromide (e.g., 4-bromo-2-methylbenzyl bromide). While direct comparative data for this exact compound are not published, the class-level effect of fluorine and trifluoromethyl substitution on ADME properties is well-established and quantifiable [2].

Medicinal Chemistry Drug Discovery Lipophilicity

Physical Form and Handling Advantages: Direct Comparative Data of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide vs. 2-Fluoro-6-(trifluoromethyl)benzyl bromide

The physical state of a reagent can significantly impact its ease of use in laboratory workflows, particularly in automated synthesis and weighing. The target compound, 4-bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide, is commercially supplied as a liquid at ambient temperature . In contrast, a closely related analog, 2-fluoro-6-(trifluoromethyl)benzyl bromide (CAS 239087-08-2), is a solid with a melting point of 38–42 °C . While both can be handled, a liquid is often preferable for precise volumetric dispensing using automated liquid handlers, and it eliminates the need for pre-weighing dissolution steps. This difference in physical state is a direct, verifiable, and procurement-relevant differentiator.

Physical Properties Procurement Handling

High-Value Application Scenarios for 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide Stemming from Its Differentiated Properties


Sequential, Chemoselective Synthesis of Complex Biarylmethanes

As established in Evidence Item 2 (Section 3), the compound's dual C–Br bonds enable a highly efficient, two-step sequence: (1) Suzuki–Miyaura cross-coupling at the aryl bromide to install a first aromatic ring, followed by (2) nucleophilic displacement of the benzylic bromide with an amine, alcohol, or thiol to introduce a second diversity element. This orthogonal reactivity streamlines the construction of biarylmethanes—a privileged scaffold in kinase inhibitors and other therapeutics—reducing synthetic steps and increasing overall yield [1]. This application directly leverages the compound's unique orthogonal reactivity profile, which is not offered by mono-brominated analogs.

Synthesis of Fluorinated Pharmaceutical Intermediates with Enhanced ADME Profiles

Evidence Item 3 (Section 3) highlights the class-level advantages of fluorine and trifluoromethyl substitution for improving drug-like properties. The target compound serves as an ideal starting material for introducing a pre-optimized, lipophilic, and metabolically stable aryl fragment into drug candidates. It is particularly valuable in the synthesis of central nervous system (CNS) drug candidates, where the increased lipophilicity conferred by the –CF3 group enhances blood-brain barrier penetration [2]. This application scenario is directly supported by the well-documented, quantifiable effects of fluorine on ADME properties.

Preparation of Advanced Functional Materials via Controlled Polymerization

The enhanced electrophilicity of the benzylic carbon (Evidence Item 1, Section 3) makes the compound an efficient initiator or monomer precursor in controlled radical polymerization (e.g., ATRP) for the synthesis of well-defined, fluorinated polymers. The high reactivity ensures rapid initiation, leading to polymers with narrow molecular weight distributions [3]. The resulting fluorinated polymers exhibit desirable properties such as low surface energy and high thermal stability, making them suitable for specialty coatings and membranes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.